molecular formula C16H17ClN2O2 B1391239 N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide CAS No. 1020054-98-1

N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide

Cat. No.: B1391239
CAS No.: 1020054-98-1
M. Wt: 304.77 g/mol
InChI Key: XTNRXSKZDJFLRR-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide is a chemical compound for research applications. It features a chlorophenyl core and a phenoxybutanamide chain, a structural motif found in compounds with various biological activities. Researchers can utilize this reagent to explore its properties and potential mechanisms of action. Structural analogs of this compound, particularly those featuring a chlorophenyl group linked to an amide or oxygen-containing side chain, have been investigated in scientific studies for their bioactive potential. For instance, some N-(4-chlorophenyl)benzamide derivatives have been identified as inhibitors of vascular endothelial growth factor receptors (VEGFR), which are key targets in cancer and angiogenesis research . Furthermore, hybrid molecules containing phenylglycinamide structures, similar to the core of this compound, are being explored in multimodal drug discovery for their potential interaction with targets such as the TRPV1 channel and voltage-gated sodium and calcium channels . These interactions are relevant to research in areas like neuroscience and pain. Other related compounds containing a 1,3,4-thiadiazole-sulfonamide framework have shown specific antiviral activity in bioassays, such as inhibiting the tobacco mosaic virus (TMV) . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-phenoxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-2-15(21-12-6-4-3-5-7-12)16(20)19-11-8-9-13(17)14(18)10-11/h3-10,15H,2,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNRXSKZDJFLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide typically involves the reaction of 3-amino-4-chloroaniline with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Compounds with substituted functional groups replacing the chlorine atom.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-Amino-4-chlorophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide

  • Structural Differences: The phenoxy group is attached to the 4-position of the butanamide chain, and the phenoxy ring bears bulky 2,4-di-tert-pentyl substituents.
  • Implications: Lipophilicity: The tert-pentyl groups significantly increase molecular weight (estimated ~550–600 g/mol vs. ~303.5 g/mol for the target compound) and lipophilicity, enhancing solubility in nonpolar solvents but reducing aqueous solubility . Synthetic Complexity: The bulky substituents may complicate synthesis and purification compared to the simpler 2-phenoxy variant. Applications: Likely used in specialized pharmaceutical intermediates requiring steric hindrance for stability or targeted delivery.

3-Chloro-N-phenyl-phthalimide

  • Structural Differences : A phthalimide core (cyclic imide) with a chloro substituent at the 3-position and a phenyl group at the N-position .
  • Implications: Reactivity: The phthalimide structure is more rigid and electron-deficient, favoring polymerization reactions (e.g., as a monomer for polyimides) rather than biological applications. Functional Groups: Lacks the primary amino group, reducing its utility in coupling reactions common in drug synthesis.

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Key Substituents Solubility Profile Primary Application
N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide ~303.5 2-phenoxy, 3-NH₂, 4-Cl Moderate (polar solvents) Pharmaceutical intermediate
N-(3-Amino-4-chlorophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide ~550–600 4-phenoxy (2,4-di-tert-pentyl) High (nonpolar solvents) Specialized intermediates
3-Chloro-N-phenyl-phthalimide ~257.7 Phthalimide core, 3-Cl, N-Ph Low (crystalline solid) Polymer synthesis

Research Findings and Trends

  • Positional Isomerism: The 2-phenoxy vs. 4-phenoxy substitution in butanamide derivatives influences molecular conformation.
  • Halogen-Amine Synergy: Both the target compound and its analogues leverage the chloro-amino motif, which is prevalent in kinase inhibitors and antibiotics. The chloro group enhances electronegativity, while the amino group facilitates hydrogen bonding .
  • Synthetic Challenges : Bulky substituents (e.g., tert-pentyl) complicate crystallization and purification, as seen in analogues from , whereas simpler structures like the target compound align with high-yield industrial processes .

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a butanamide backbone with an amino group and a phenoxy substituent. Its molecular formula is C15_{15}H16_{16}ClN2_2O, with a molar mass of approximately 288.75 g/mol. The presence of both amino and ether functionalities suggests potential reactivity that can be harnessed for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies indicate that the compound may exert anti-inflammatory and analgesic effects, making it a candidate for pain management therapies. The exact mechanisms remain to be fully elucidated, but potential pathways include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing pain perception.

Biological Activity Overview

Research findings indicate several promising biological activities associated with this compound:

Activity Description Reference
Anti-inflammatoryExhibits potential in reducing inflammation through enzyme inhibition.
AnalgesicMay provide pain relief by modulating pain receptors.
AntimicrobialPreliminary data suggest activity against certain bacterial strains.
CytotoxicityShows cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    A study focused on the anti-inflammatory properties of this compound revealed significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential use in treating conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Activity :
    Research has shown that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating their potential as new antimicrobial agents .
  • Cytotoxicity in Cancer Cells :
    In vitro studies assessed the cytotoxic effects on various cancer cell lines, revealing that this compound induces apoptosis in certain types of cancer cells, suggesting its potential as an anticancer drug .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide

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